![molecular formula C22H27ClN6O2 B2896512 N2-(3,5-dimethylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179406-78-0](/img/structure/B2896512.png)
N2-(3,5-dimethylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride
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Description
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds have been synthesized using various methods. For instance, the Michael addition of N-heterocycles to chalcones has been used in the synthesis of related compounds . The use of Grignard organomagnesium reagents with corresponding chlorophosphines has also been reported .Scientific Research Applications
Environmental Remediation
A study demonstrated the use of a lignocellulosic substrate as an effective adsorbent for pesticide removal from wastewater, highlighting the potential application of triazine derivatives in environmental cleanup efforts (Boudesocque et al., 2008).
Medicinal Chemistry and Biological Activity
Research on pyrimidine linked with morpholinophenyl derivatives, which are structurally related to the compound , has been conducted to explore their biological activities. These studies have focused on synthesizing new derivatives and evaluating their larvicidal activity, demonstrating the potential of such compounds in developing new pharmacological agents (Gorle et al., 2016).
Material Science
In the field of materials science, the synthesis of 1,3,5-triazine derivatives has been explored for various applications, including the development of novel polyamides containing s-triazine rings, which are noted for their thermal stability and solubility in polar solvents. These materials hold promise for advanced applications in coatings, adhesives, and other polymer-based technologies (Sagar et al., 2001).
Photopolymerization
The compound 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine has been identified as an efficient photoinitiator for free radical photopolymerization under near UV or visible LED irradiation. This highlights the utility of triazine derivatives in photopolymerization processes, potentially enabling new approaches in the fabrication of polymeric materials (Zhang et al., 2014).
properties
IUPAC Name |
2-N-(3,5-dimethylphenyl)-4-N-(4-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2.ClH/c1-15-12-16(2)14-18(13-15)24-21-25-20(23-17-4-6-19(29-3)7-5-17)26-22(27-21)28-8-10-30-11-9-28;/h4-7,12-14H,8-11H2,1-3H3,(H2,23,24,25,26,27);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXPWXXNZVIFOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)N4CCOCC4)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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